1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a methoxy group at the 4-position and a methyl group at the 2-position on the phenyl ring, along with two methyl groups at the 3 and 5 positions on the pyrazole ring
Preparation Methods
The synthesis of 1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazole typically involves the reaction of 4-methoxy-2-methylphenylhydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.
Scientific Research Applications
1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-(4-Methoxy-2-methylphenyl)-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole: Lacks the methyl group at the 2-position on the phenyl ring, which may affect its chemical reactivity and biological activity.
1-(4-Methylphenyl)-3,5-dimethyl-1H-pyrazole: Lacks the methoxy group at the 4-position on the phenyl ring, which may influence its solubility and interaction with biological targets.
1-(4-Methoxy-2-methylphenyl)-1H-pyrazole: Lacks the methyl groups at the 3 and 5 positions on the pyrazole ring, which may alter its stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H16N2O |
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Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-3,5-dimethylpyrazole |
InChI |
InChI=1S/C13H16N2O/c1-9-7-12(16-4)5-6-13(9)15-11(3)8-10(2)14-15/h5-8H,1-4H3 |
InChI Key |
JXDQMKXIPOIIII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)OC)C)C |
Origin of Product |
United States |
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